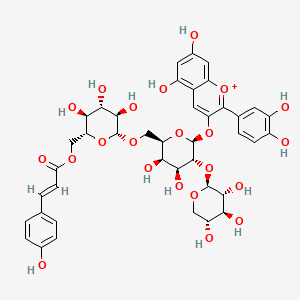
N-(cyclopropylmethyl)-3-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclopropylmethyl)-3-nitroaniline is an organic compound characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of a 3-nitroaniline structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-3-nitroaniline typically involves the following steps:
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3-nitroaniline.
Alkylation: The 3-nitroaniline is then alkylated with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Nitration: Utilizing continuous flow reactors for the nitration step to ensure better control over reaction conditions and improved safety.
Automated Alkylation: Employing automated systems for the alkylation step to enhance efficiency and yield.
化学反应分析
Types of Reactions
N-(cyclopropylmethyl)-3-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
Reduction: N-(cyclopropylmethyl)-3-aminoaniline.
Substitution: Depending on the nucleophile, various substituted anilines can be formed.
科学研究应用
N-(cyclopropylmethyl)-3-nitroaniline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, particularly those targeting neurological pathways.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme interactions and as a probe in biochemical assays.
作用机制
The mechanism by which N-(cyclopropylmethyl)-3-nitroaniline exerts its effects depends on its specific application. In medicinal chemistry, for instance, the compound may interact with specific receptors or enzymes, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, while the cyclopropylmethyl group can influence the compound’s binding affinity and selectivity.
相似化合物的比较
N-(cyclopropylmethyl)-3-nitroaniline can be compared with other nitroaniline derivatives:
N-(methyl)-3-nitroaniline: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.
N-(cyclopropylmethyl)-4-nitroaniline: The nitro group is positioned differently, affecting the compound’s reactivity and applications.
N-(cyclopropylmethyl)-2-nitroaniline: Similar structure but with the nitro group in the ortho position, leading to distinct chemical behavior.
属性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
N-(cyclopropylmethyl)-3-nitroaniline |
InChI |
InChI=1S/C10H12N2O2/c13-12(14)10-3-1-2-9(6-10)11-7-8-4-5-8/h1-3,6,8,11H,4-5,7H2 |
InChI 键 |
QWRXMOJOTLCPNE-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CNC2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B12097768.png)

![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine](/img/structure/B12097783.png)


![Methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate](/img/structure/B12097800.png)

![2-[4-(10,13-Dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B12097809.png)

